4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-METHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves the formation of the triazole and thiadiazole rings through cyclization reactions. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
4-METHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-METHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their broad spectrum of biological activities.
Thiadiazole Derivatives: Exhibiting antimicrobial and anticancer properties.
Benzotriazole Derivatives: Used in corrosion inhibitors and UV stabilizers .
Uniqueness
4-METHYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE stands out due to its combined triazole and thiadiazole rings, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C12H10N6OS |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10N6OS/c1-8-11(20-17-16-8)12(19)15-9-2-4-10(5-3-9)18-7-13-6-14-18/h2-7H,1H3,(H,15,19) |
InChI Key |
CENFYMOHFJYPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Origin of Product |
United States |
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